molecular formula C18H24N4O3 B12954940 tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate

tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12954940
M. Wt: 344.4 g/mol
InChI Key: LBUIGDMHWVJVPN-AWEZNQCLSA-N
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Description

tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminophenyl group: This step often involves nucleophilic substitution reactions.

    Formation of the pyrrolidine ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Attachment of the tert-butyl group: This is usually done using tert-butyl esters or tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (S)-3-(4-aminophenyl)pyrrolidine-1-carboxylate
  • tert-butyl (S)-2-(4-aminophenyl)pyrrolidine-1-carboxylate

Uniqueness

tert-butyl (S)-2-((3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific reactivity patterns are required .

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)24-17(23)22-10-4-5-14(22)11-15-20-16(21-25-15)12-6-8-13(19)9-7-12/h6-9,14H,4-5,10-11,19H2,1-3H3/t14-/m0/s1

InChI Key

LBUIGDMHWVJVPN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)N

Origin of Product

United States

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